(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Description

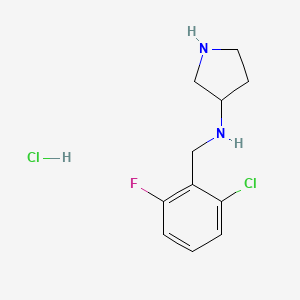

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1289585-42-7) is a chiral amine derivative featuring a pyrrolidine core substituted with a 2-chloro-6-fluorobenzyl group. Its molecular formula is C₁₁H₁₅Cl₂FN₂, with a molecular weight of 265.16 g/mol .

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKMADLBIVIMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves multiple steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride.

Formation of Intermediate: The benzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine to form (2-Chloro-6-fluoro-benzyl)-pyrrolidine.

Amine Formation: The intermediate is then subjected to reductive amination to introduce the amine group, resulting in (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine.

Hydrochloride Salt Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride interacts with neurotransmitter receptors, potentially influencing mood and anxiety levels. Similar compounds have demonstrated effects on serotonin reuptake inhibition, suggesting that this compound may also exhibit antidepressant properties.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-1-(2-Chlorobenzyl)pyrrolidin-3-amine | Contains a chlorobenzyl group | Known for anti-anxiety effects |

| 4-Fluorophenyl-(R)-pyrrolidin-3-amine | Fluorophenyl substituent | Exhibits selective serotonin reuptake inhibition |

| (S)-N-(4-Chlorobenzyl)pyrrolidine | Chlorobenzyl group but different stereochemistry | Potentially different pharmacokinetics |

The specific halogen substitutions in this compound significantly influence its biological activity compared to structurally similar compounds.

Pharmacological Studies

In vitro assays are vital for assessing the compound's interactions with various biological targets, including receptors and enzymes. These studies can provide insights into potential therapeutic uses and mechanisms of action. For instance, compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, which is critical in developing treatments for mood disorders.

Case Studies

- Antidepressant Activity : A study on related compounds demonstrated their efficacy in animal models of depression, suggesting that this compound may possess similar properties.

- Neurotransmitter Interaction : Research on structurally analogous compounds has shown their ability to bind to serotonin receptors, indicating a potential role in anxiety management.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, while the pyrrolidin-3-yl-amine group can interact with active sites or binding pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride and related compounds:

Biological Activity

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring linked to a chlorofluorobenzyl group . Its molecular formula is , and it has a molar mass of approximately 279.18 g/mol. The incorporation of halogen atoms (chlorine and fluorine) enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClF2N2 |

| Molar Mass | 279.18 g/mol |

| CAS Number | 1289585-42-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The halogen substitutions influence the compound's binding affinity and selectivity, which can modulate the activity of target proteins.

- Receptor Binding : The compound acts as a ligand in receptor binding studies, where its ability to interact with specific receptors is crucial for understanding signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may contribute to its therapeutic effects in various diseases.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

- Antibacterial Activity : In vitro studies have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : The compound has shown promising results against HIV-1, with some derivatives exhibiting picomolar activity against wild-type strains and clinically relevant mutants .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antimicrobial Studies : A study evaluated various pyrrolidine derivatives for their antimicrobial properties, revealing that halogen substitutions significantly enhance antibacterial activity . For example, a derivative with similar structure exhibited MIC values of 0.0195 mg/mL against E. coli.

- HIV Inhibition : Research comparing the effects of different halogenated benzyl derivatives indicated that those containing both chlorine and fluorine displayed superior antiviral activity against HIV .

- Pharmacological Screening : A comprehensive screening of compounds from chemical libraries identified several derivatives with potent anticryptosporidial activity, highlighting the therapeutic potential of halogenated pyrrolidine derivatives in treating parasitic infections .

Q & A

Q. What are the recommended synthetic routes and characterization methods for (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride?

- Methodological Answer : Begin with nucleophilic substitution or reductive amination for pyrrolidine ring functionalization. Use HPLC (≥95% purity) and LC-MS for purity validation. Structural confirmation requires H/C NMR, FT-IR (amine N-H stretch ~3300 cm), and X-ray crystallography for stereochemical resolution. Monitor chloride counterion via ion chromatography .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer : Implement strict PPE protocols (gloves, goggles, fume hood) due to halogenated intermediates. Store the compound in anhydrous conditions (desiccator) to prevent hydrolysis. Waste must be segregated for professional disposal to avoid environmental release of fluorinated byproducts. Refer to H303/H313/H333 hazard codes and P264/P280 safety protocols .

Q. What experimental parameters influence the compound’s stability in aqueous buffers?

- Methodological Answer : Conduct pH-dependent stability studies (pH 2–9) at 25–37°C using UV-Vis spectroscopy. Degradation kinetics can be modeled via Arrhenius plots. Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed decomposition. Surface adsorption on glassware may require silanization to minimize losses .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?

- Methodological Answer : Apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) for multi-objective optimization (yield vs. purity). For example, a Central Composite Design (CCD) can identify nonlinear interactions between reaction time (12–48 hr) and stoichiometry (1:1.2–1:1.5 amine:benzyl halide) .

Q. What computational strategies predict reactivity and regioselectivity in derivatization?

- Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies for nucleophilic attack on the benzyl chloride moiety. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS. Molecular dynamics simulations may explain steric hindrance from the 6-fluoro substituent during ring closure .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Use H-H COSY and NOESY to distinguish between diastereomers or rotamers. Variable-temperature NMR (VT-NMR) can reveal dynamic effects. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities. If discrepancies persist, consider synchrotron X-ray diffraction for unambiguous structural assignment .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR). Statistical process control (SPC) charts can track critical quality attributes (CQAs) like enantiomeric excess. Use membrane separation technologies (nanofiltration) to remove residual solvents or unreacted precursors .

Q. How can the compound’s pharmacokinetic properties be modeled preclinically?

- Methodological Answer : Perform logP measurements (shake-flask/HPLC) to assess lipophilicity. In vitro assays (e.g., Caco-2 permeability) predict intestinal absorption. Metabolic stability can be evaluated using liver microsomes with LC-MS/MS quantification. Adjust the pyrrolidine ring’s substituents to modulate CYP450 interactions .

Q. What advanced techniques characterize solid-state polymorphism?

Q. How to design a structure-activity relationship (SAR) study for neuropharmacological applications?

- Methodological Answer :

Synthesize analogs with variations in the pyrrolidine nitrogen (e.g., methyl, acetyl groups) and fluorobenzyl substituents. Test affinity via radioligand binding assays (e.g., σ1 receptor). Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with IC values .

Data Contradiction and Validation

Q. How to address conflicting cytotoxicity results across cell lines?

- Methodological Answer :

Replicate assays in triplicate using standardized cell viability protocols (MTT/XTT). Control for batch-specific serum effects and passage number. Apply hierarchical clustering to identify outlier cell lines. Cross-validate with transcriptomics (RNA-seq) to link cytotoxicity to receptor expression profiles .

Q. What statistical methods validate reproducibility in kinetic studies?

- Methodological Answer :

Use intraclass correlation coefficients (ICC) to assess inter-lab variability. Bootstrap resampling (10,000 iterations) quantifies confidence intervals for rate constants. For non-linear kinetics (e.g., autocatalysis), compare Akaike Information Criterion (AIC) values across competing models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.